molecular formula C10H10BrNO3 B1412652 4-Bromo-2-cyclopropylmethoxy-1-nitro-benzene CAS No. 1369839-40-6

4-Bromo-2-cyclopropylmethoxy-1-nitro-benzene

Cat. No.: B1412652
CAS No.: 1369839-40-6
M. Wt: 272.09 g/mol
InChI Key: XCFJZMQCHFSHGI-UHFFFAOYSA-N
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Description

4-Bromo-2-cyclopropylmethoxy-1-nitro-benzene is a chemical compound belonging to the class of nitrobenzenes. It is characterized by its unique structure, which includes a bromine atom, a cyclopropylmethoxy group, and a nitro group attached to a benzene ring. This compound is commonly used in medical, environmental, and industrial research due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-cyclopropylmethoxy-1-nitro-benzene typically involves multiple steps, starting from benzene derivativesThe nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid, while the bromination can be carried out using bromine in the presence of a catalyst such as iron(III) bromide .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and bromination processes, followed by purification steps such as recrystallization or chromatography to obtain the desired compound in high purity. The specific conditions and reagents used can vary depending on the scale and desired yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-cyclopropylmethoxy-1-nitro-benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the cyclopropylmethoxy group, leading to the formation of different oxidation products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

The major products formed from these reactions include substituted benzene derivatives, amino compounds, and various oxidation products depending on the specific reaction conditions .

Scientific Research Applications

4-Bromo-2-cyclopropylmethoxy-1-nitro-benzene is utilized in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In studies involving the interaction of nitrobenzene derivatives with biological systems.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism by which 4-Bromo-2-cyclopropylmethoxy-1-nitro-benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the bromine and cyclopropylmethoxy groups can influence the compound’s binding affinity and specificity for certain molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-nitrotoluene
  • 4-Chloro-1-nitro-2-propylbenzene
  • 1-Bromo-4-nitrobenzene

Uniqueness

4-Bromo-2-cyclopropylmethoxy-1-nitro-benzene is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct chemical properties compared to other nitrobenzene derivatives.

Properties

IUPAC Name

4-bromo-2-(cyclopropylmethoxy)-1-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO3/c11-8-3-4-9(12(13)14)10(5-8)15-6-7-1-2-7/h3-5,7H,1-2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCFJZMQCHFSHGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=CC(=C2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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